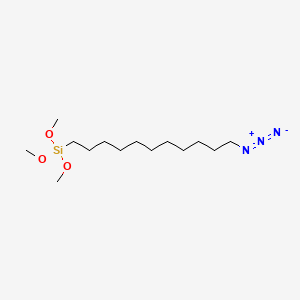

(11-Azidoundecyl)trimethoxysilane

説明

Fundamental Principles of Organosilane Chemistry and Interfacial Adhesion

Organosilanes are a class of silicon-based compounds that play a crucial role in promoting adhesion between dissimilar materials, such as organic polymers and inorganic substrates like glass and metals. polymersynergies.net These molecules are bifunctional, possessing both an organic substituent and a hydrolyzable group, typically an alkoxy group, attached to the silicon atom. nih.gov

The adhesion mechanism involves a series of chemical reactions. nih.gov Initially, the alkoxy groups of the organosilane undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). polymersynergies.net These silanols can then condense with hydroxyl groups present on the surface of inorganic materials, forming stable, covalent siloxane bonds (Si-O-Substrate). nih.govgelest.com Simultaneously, the silanol groups can react with each other to form a cross-linked polysiloxane network at the interface, further strengthening the bond. polymersynergies.netnih.gov

The organic functional group of the organosilane is responsible for interacting with the organic matrix, such as a polymer or coating. This interaction can range from simple van der Waals forces and hydrogen bonding to the formation of covalent bonds, depending on the nature of the organic group. nih.gov This dual reactivity allows organosilanes to act as molecular bridges, effectively coupling the inorganic and organic phases and leading to significantly improved interfacial adhesion and, consequently, enhanced mechanical properties and durability of the composite material. researchgate.net

Strategic Importance of Azide (B81097) Functionality in Advanced Chemical Synthesis

The azide group (-N₃) is a highly versatile and energetic functional group that has gained significant importance in modern chemical synthesis. ontosight.ai Its unique reactivity makes it a key component in a variety of chemical transformations, most notably in "click chemistry." ontosight.airesearchgate.net

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. sigmaaldrich.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide reacts with a terminal alkyne to form a stable 1,2,3-triazole ring. ontosight.aisigmaaldrich.com This reaction is exceptionally reliable and has found widespread use in bioconjugation, drug discovery, and materials science. researchgate.net Another important reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. researchgate.net

The azide group can also participate in other transformations, such as the Staudinger ligation with phosphines to form an aza-ylide, which can then be trapped to form a stable amide bond. Furthermore, the azide radical (N₃•) is a transient species that can be generated for various synthetic applications, including the functionalization of unsaturated bonds and C-H bonds. rsc.org The ability to be selectively and efficiently transformed makes the azide group a powerful tool for the construction of complex molecules and the functionalization of materials. ontosight.ai

Overview of (11-Azidoundecyl)trimethoxysilane as a Bifunctional Building Block

This compound is a prime example of a bifunctional molecule that leverages the principles of both organosilane chemistry and azide reactivity. chemimpex.com This compound possesses a trimethoxysilane (B1233946) head group and a terminal azide group, separated by a long undecyl (11-carbon) chain.

The trimethoxysilane group serves as the anchor, enabling the molecule to covalently bond to a variety of inorganic surfaces, such as silica (B1680970), glass, and metal oxides, through the hydrolysis and condensation reactions described earlier. gelest.comchemimpex.com This forms a stable, self-assembled monolayer on the substrate.

The terminal azide group provides a versatile handle for subsequent chemical modifications. chemimpex.com It is readily available to participate in click chemistry reactions, allowing for the straightforward attachment of a wide range of molecules, including biomolecules, polymers, and fluorescent dyes, that contain a complementary alkyne or strained cyclooctyne (B158145) group. chemimpex.comsikemia.com This "clickable" surface is highly valuable for applications in biosensors, drug delivery systems, and the creation of functionalized nanoparticles. chemimpex.com

The long alkyl chain acts as a spacer, separating the reactive azide group from the surface and providing flexibility, which can be advantageous in certain applications by minimizing steric hindrance. The combination of a robust surface anchoring group and a highly specific and efficient coupling functionality makes this compound a powerful and versatile building block in the field of materials science for creating well-defined and functional interfaces. chemimpex.com

Properties of this compound:

| Property | Value |

| CAS Number | 334521-23-2 nih.gov |

| Molecular Formula | C₁₄H₃₁N₃O₃Si nih.gov |

| Molecular Weight | 317.51 g/mol cymitquimica.com |

| Appearance | Colorless to light yellow clear liquid cymitquimica.com |

| Boiling Point | 111 °C at 0.05 mmHg gelest.com |

| Density | 0.973 g/mL gelest.com |

| Purity | >93.0% (GC) cymitquimica.com |

Structure

3D Structure

特性

IUPAC Name |

11-azidoundecyl(trimethoxy)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N3O3Si/c1-18-21(19-2,20-3)14-12-10-8-6-4-5-7-9-11-13-16-17-15/h4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSJXAKDVNDMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCN=[N+]=[N-])(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N3O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334521-23-2 | |

| Record name | (11-Azidoundecyl)trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Characterization of 11 Azidoundecyl Trimethoxysilane

Established Synthetic Pathways for Azidoalkyltrimethoxysilanes

The synthesis of (11-Azidoundecyl)trimethoxysilane can be achieved through several routes, with nucleophilic substitution being the most prevalent.

Nucleophilic Substitution Routes to Azidoalkylsilanes

The most common and efficient method for preparing this compound involves the nucleophilic substitution of a corresponding haloalkyltrimethoxysilane with an azide (B81097) salt. Typically, (11-Bromoundecyl)trimethoxysilane is reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The azide ion (N₃⁻) acts as a potent nucleophile, displacing the bromide ion to form the desired azido-functionalized silane (B1218182). This reaction is favored for its high yields and the commercial availability of the starting materials. The progress of the reaction can be monitored by the disappearance of the starting halide and the appearance of the product, often facilitated by spectroscopic analysis.

This method is a cornerstone for creating self-assembled monolayers (SAMs) on various substrates, where the trimethoxysilyl group anchors the molecule to the surface, and the terminal azide is available for subsequent "click" chemistry reactions. chemimpex.comsikemia.com

Alternative Synthetic Pathways for Azide-Functionalized Silanes

While nucleophilic substitution remains the primary synthetic route, alternative methods offer different approaches to azide-functionalized silanes. One notable alternative is the hydrosilylation of an unsaturated azide, such as 11-azido-1-undecene, with a hydrosilane like trimethoxysilane (B1233946). wikipedia.orgnih.gov This reaction is typically catalyzed by a platinum complex, such as Karstedt's or Speier's catalyst, and involves the addition of the Si-H bond across the carbon-carbon double bond. wikipedia.orggoogle.com This method provides a pathway to the desired product, often with anti-Markovnikov selectivity, meaning the silicon atom attaches to the terminal carbon of the alkene. nih.gov

Other, less common, synthetic strategies might involve the transformation of other functional groups on the alkyl chain into an azide. However, these are generally less direct and may involve more steps or less stable intermediates compared to the direct substitution or hydrosilylation methods.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research

The confirmation of the structure and purity of this compound relies on a combination of advanced spectroscopic and analytical methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the different hydrogen environments within the molecule. The methoxy (B1213986) protons (Si-O-CH₃) typically appear as a sharp singlet around 3.58 ppm. The methylene (B1212753) protons adjacent to the azide group (-CH₂-N₃) resonate as a triplet at approximately 3.25 ppm. The long undecyl chain produces a series of multiplets in the aliphatic region, typically between 1.2 and 1.6 ppm. The methylene group adjacent to the silicon atom (-Si-CH₂-) is also identifiable as a triplet at a higher field.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum complements the proton data. The carbon atom directly bonded to the azide group is expected to have a chemical shift of around 51.4 ppm. The methoxy carbons will appear in the vicinity of 50.5 ppm. The carbons of the long alkyl chain will produce a series of signals in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Si-O-CH ₃ | ~3.58 (s) | ~50.5 |

| C H₂-N₃ | ~3.25 (t) | ~51.4 |

| Si-C H₂- | ~0.65 (t) | ~9.0 |

| -(C H₂)₉- | ~1.2-1.6 (m) | ~22.7-34.1 |

Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is crucial for identifying the key functional groups present in this compound.

The most prominent and diagnostic absorption is the strong, sharp band corresponding to the asymmetric stretching vibration of the azide group (N=N⁺=N⁻). gelest.com This peak is typically observed in the range of 2095-2100 cm⁻¹, a region of the spectrum that is usually free from other absorptions, making it a clear indicator of successful azide incorporation. nih.govnih.gov

Other important characteristic peaks include:

C-H stretching: Aliphatic C-H stretches from the undecyl chain are observed around 2850-2925 cm⁻¹.

Si-O-C stretching: Strong absorptions in the 1080-1190 cm⁻¹ region are characteristic of the Si-O-C bonds of the trimethoxysilyl group. researchgate.net

Si-O-Si stretching: If hydrolysis and condensation have occurred, broad Si-O-Si bands may appear around 1000-1100 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) | Asymmetric Stretch | ~2100 gelest.comnih.gov | Strong, Sharp |

| Alkyl (C-H) | Stretch | ~2850-2930 | Strong |

| Si-O-C | Stretch | ~1080-1190 researchgate.net | Strong |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used. The expected molecular weight of the compound (C₁₄H₃₁N₃O₃Si) is approximately 317.50 g/mol . nih.gov The mass spectrum would typically show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 318.2 or other adducts such as [M+Na]⁺. uni.lu High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental formula. nih.gov Fragmentation patterns, such as the loss of the azide group or methoxy groups, can also be observed, providing additional structural evidence.

Gas Chromatography (GC) for Analytical Purity Assessment

Gas Chromatography (GC) is a cornerstone analytical technique for assessing the purity of volatile and thermally stable compounds like this compound. The principle of GC involves vaporizing the sample and passing it through a column, where individual components are separated based on their boiling points and interactions with the stationary phase. A detector then quantifies the amount of each separated component.

For this compound, GC analysis is routinely employed to determine the percentage of the desired compound relative to any residual starting materials, by-products, or solvent impurities. The compound's purity is a critical parameter, as impurities can adversely affect the performance of self-assembled monolayers (SAMs) or interfere with subsequent "click" chemistry reactions. Commercial suppliers of this compound typically report purity levels determined by GC, which are generally high, ensuring the product's suitability for research and industrial applications. tcichemicals.comchemimpex.comthermofisher.com

Research findings indicate that the purity of commercially available this compound is consistently high, often exceeding 92%. thermofisher.com The appearance of the compound is typically a colorless to light yellow clear liquid. tcichemicals.comchemimpex.com

Table 1: Reported Purity of this compound Determined by Gas Chromatography

| Purity Level (by GC) | Source/Supplier |

|---|---|

| ≥92.0% | Thermo Scientific Chemicals thermofisher.com |

| >93.0% | TCI AMERICA, GenoChem World tcichemicals.com |

| ≥ 93% | Chem-Impex chemimpex.com |

| 94% | Fisher Scientific fishersci.ca |

| 95% | Gelest, Inc. gelest.com |

| 97% | SIKÉMIA sikemia.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive analytical technique used to determine the elemental composition (by mass percent) of a sample. For a pure compound, the experimentally determined elemental composition should closely match the theoretically calculated values based on its molecular formula. This method provides fundamental verification of a compound's identity and stoichiometry.

The molecular formula for this compound is C₁₄H₃₁N₃O₃Si. nih.gov Based on this formula and the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. The analysis typically focuses on carbon (C), hydrogen (H), and nitrogen (N). A close correlation between the experimental and theoretical values confirms that the synthesized compound has the correct atomic makeup.

Table 2: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Molecular Formula | Theoretical Mass % | Typical Experimental Mass % |

|---|---|---|---|

| Carbon (C) | C₁₄H₃₁N₃O₃Si | 52.96% | Within ±0.4% of theoretical |

| Hydrogen (H) | C₁₄H₃₁N₃O₃Si | 9.84% | Within ±0.4% of theoretical |

| Nitrogen (N) | C₁₄H₃₁N₃O₃Si | 13.23% | Within ±0.4% of theoretical |

| Oxygen (O) | C₁₄H₃₁N₃O₃Si | 15.10% | Not typically measured directly |

| Silicon (Si) | C₁₄H₃₁N₃O₃Si | 8.85% | Not typically measured directly |

The expected outcome for a successful synthesis is that the experimentally determined percentages for carbon, hydrogen, and nitrogen will fall within an acceptable margin of error (typically ±0.4%) of the calculated theoretical values. This confirms the structural integrity of the this compound molecule.

Chemical Reactivity and Functionalization Strategies Employing 11 Azidoundecyl Trimethoxysilane

Click Chemistry Paradigm in Surface and Polymer Modification

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for surface and polymer modification. The azide (B81097) group of (11-azidoundecyl)trimethoxysilane is a key participant in several of these powerful reactions. chemimpex.comchemimpex.com

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a prominent click reaction that forms a stable triazole ring from an azide and a terminal alkyne. nih.govnih.gov This reaction is known for its high efficiency and selectivity, proceeding under mild conditions. nih.govrsc.org The in-situ generated copper(I) acetylide is a key reactive intermediate in this process. nih.gov When surfaces are modified with this compound, the azide groups are readily available to react with alkyne-containing molecules in the presence of a copper(I) catalyst, leading to stable covalent linkages. chemimpex.comchemimpex.com This strategy has been widely used to immobilize biomolecules, polymers, and other functional moieties onto various substrates.

A significant advancement in click chemistry is the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction eliminates the need for a potentially toxic copper catalyst by utilizing a strained cyclooctyne (B158145). nih.govresearchgate.net The ring strain of the cyclooctyne significantly accelerates the reaction with an azide, allowing it to proceed under physiological conditions. nih.govresearchgate.net This catalyst-free approach is particularly valuable for in-vivo applications and the modification of sensitive biological systems. nih.govnih.gov Surfaces functionalized with this compound can be readily modified with molecules containing a strained alkyne, offering a bioorthogonal method for surface engineering.

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal reaction known for its exceptionally fast kinetics. researchgate.netrsc.org This reaction typically involves an electron-rich dienophile and an electron-poor diene, such as a tetrazine. nih.govsigmaaldrich.com The reaction between a tetrazine and a strained alkene or alkyne proceeds rapidly and irreversibly, forming a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product, respectively, with the release of dinitrogen gas. researchgate.netsigmaaldrich.com While the azide group of this compound does not directly participate in the most common IEDDA reactions, surfaces modified with this silane (B1218182) can be further functionalized with a strained alkene or alkyne via CuAAC or SPAAC. This two-step approach then allows for subsequent modification using IEDDA chemistry with a tetrazine-functionalized molecule, providing a versatile platform for multi-step surface functionalization. nih.gov

Silane Hydrolysis and Condensation Mechanisms for Surface Grafting

The trimethoxysilane (B1233946) end of this compound is the key to its ability to anchor to a variety of surfaces. This process involves hydrolysis and condensation reactions, leading to the formation of a durable siloxane network. researchgate.netcsic.es

The grafting process begins with the hydrolysis of the methoxy (B1213986) groups (–OCH₃) on the silicon atom to form silanol (B1196071) groups (–Si-OH). researchgate.netgoogle.com This reaction is typically catalyzed by the presence of water and can be influenced by pH. google.comunm.edu These newly formed silanol groups can then undergo two types of condensation reactions. They can condense with other silanol groups on neighboring silane molecules to form siloxane bonds (–Si-O-Si–), creating a cross-linked polymer network. researchgate.netcsic.es Simultaneously, they can condense with hydroxyl groups present on the surface of the substrate (e.g., glass, silica), forming a covalent bond that anchors the silane to the surface. nih.govnih.gov The result is a robust, covalently attached monolayer or multilayer of the azido-functional silane.

The quality and structure of the resulting siloxane layer are highly dependent on the reaction conditions. researchgate.netunm.edu Key factors include:

Water Concentration: The amount of water present is crucial for the initial hydrolysis step. Insufficient water will lead to incomplete hydrolysis, while an excess can promote self-condensation in solution rather than on the surface. researchgate.netunm.edu

pH: The pH of the reaction medium affects the rates of both hydrolysis and condensation. Acidic conditions tend to promote hydrolysis while slowing condensation, whereas basic conditions can accelerate condensation. researchgate.netunm.edu The isoelectric point of silica (B1680970), around pH 2, generally corresponds to the minimum condensation rate. unm.edu

Solvent: The choice of solvent can influence the solubility of the silane and the accessibility of surface hydroxyl groups. researchgate.net Alcohols are common solvents for this process. csic.es

Temperature and Reaction Time: Higher temperatures can increase the rate of both hydrolysis and condensation. nih.gov The reaction time determines the extent of surface coverage and the degree of cross-linking within the siloxane layer. google.com

By carefully controlling these parameters, it is possible to tailor the thickness, density, and uniformity of the this compound layer to suit specific application requirements.

Interactive Data Table

Below is a table summarizing the key reactions and conditions discussed:

| Reaction Type | Reactants | Catalyst/Promoter | Key Product | Conditions |

| CuAAC | Azide, Terminal Alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole | Mild, various solvents |

| SPAAC | Azide, Strained Alkyne | Strain-promoted | Triazole | Catalyst-free, physiological conditions |

| IEDDA | Tetrazine, Alkene/Alkyne | None | Dihydropyridazine/Pyridazine | Fast, bioorthogonal |

| Silane Hydrolysis | Trimethoxysilane, Water | Acid or Base | Silanol | Controlled pH and water content |

| Silane Condensation | Silanols | Heat/Catalyst | Siloxane Network | Anhydrous conditions favor surface reaction |

Integration into Polymerization Processes for Hybrid Material Development

This compound serves as a critical surface-modifying agent that bridges the gap between inorganic substrates and polymeric overlayers. The trimethoxysilane moiety readily hydrolyzes in the presence of trace water to form reactive silanol groups, which then condense with hydroxyl groups on surfaces like silica, glass, or metal oxides to form a stable, covalent self-assembled monolayer (SAM). This process orients the undecyl chains away from the surface, presenting the terminal azide groups for subsequent chemical transformations and polymer grafting.

Surface-Initiated Polymerization (SIP) Techniques

Surface-initiated polymerization (SIP) is a "grafting from" approach where polymer chains are grown directly from initiator sites that have been immobilized on a substrate. researchgate.netresearchgate.net This method allows for the formation of dense, uniform polymer brushes, as the steric hindrance that can limit "grafting to" methods is minimized. cmu.eduucl.ac.uk The use of this compound in SIP requires a multi-step approach to convert the azide-terminated SAM into a polymerization-initiating surface.

A common and effective strategy involves the chemical reduction of the surface-bound azide groups to primary amines. organic-chemistry.orgnih.gov This transformation can be achieved under mild conditions using methods such as the Staudinger reaction with phosphines (e.g., triphenylphosphine) followed by hydrolysis, or with reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst. organic-chemistry.orgsigmaaldrich.comwikipedia.org

Once the surface is functionalized with amine groups, a standard atom transfer radical polymerization (ATRP) initiator, such as 2-bromoisobutyryl bromide (BIBB), can be covalently attached. mdpi.com The amine group reacts with the acyl bromide of BIBB to form a stable amide linkage, resulting in a surface densely functionalized with ATRP initiators. mdpi.comnwnu.edu.cn

From this initiator-functionalized surface, a controlled radical polymerization of various monomers can be initiated. The process, known as surface-initiated ATRP (SI-ATRP), allows for the growth of well-defined polymer brushes with controlled molecular weight, low polydispersity, and high grafting density. arizona.edu The thickness and properties of the resulting polymer layer can be precisely tuned by controlling the polymerization time and monomer concentration. nwnu.edu.cn

Table 1: Comparison of Polymer Grafting Strategies

| Feature | Surface-Initiated ("Grafting From") | Click Chemistry ("Grafting To") |

|---|---|---|

| Procedure | Polymer chains are grown from surface-immobilized initiators. | Pre-synthesized polymers are attached to a functionalized surface. |

| Grafting Density | Typically high, as monomers can easily access initiator sites. ucl.ac.uk | Often lower, limited by steric hindrance from already-grafted chains. ucl.ac.ukresearchgate.net |

| Polymer Characterization | Characterization of grafted polymer is complex; requires cleavage from the surface. | Polymer chains can be fully characterized before grafting. |

| Control over Thickness | Excellent; layer thickness is proportional to polymerization time. nwnu.edu.cn | Limited; depends on the molecular weight of the pre-made polymer. |

Macromolecular Engineering via Azide-Alkyne Cycloaddition

The terminal azide group of this compound is perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemimpex.commdpi.com This reaction provides an exceptionally efficient and specific "grafting to" pathway for attaching pre-synthesized polymers to a surface. researchgate.netresearchgate.net

In this approach, a substrate is first functionalized with this compound to create an azide-terminated surface. Separately, polymers with a terminal alkyne group are synthesized using a controlled polymerization technique like ATRP or RAFT. These alkyne-terminated polymers can be fully characterized to determine their molecular weight and distribution before the grafting reaction.

The azide-functionalized surface is then immersed in a solution containing the alkyne-terminated polymer and a copper(I) catalyst (often generated in situ from a CuSO₄/sodium ascorbate (B8700270) system). The CuAAC reaction proceeds rapidly and with high fidelity, forming a stable triazole linkage that covalently bonds the polymer chains to the surface. mdpi.com This method offers significant versatility, as a wide variety of polymer types can be grafted, enabling precise control over the surface's chemical functionality. nih.gov

However, the ultimate grafting density achieved through this method can be limited by the size of the polymer coils in solution. As the surface becomes populated with grafted chains, steric hindrance can prevent incoming polymers from reaching the remaining reactive azide sites. ucl.ac.ukresearchgate.net Therefore, grafting density in the "grafting to" method is often inversely related to the molecular weight of the polymer being attached.

Table 2: Research Findings on Azide-Alkyne Cycloaddition for Polymer Grafting

| Polymer Side Chain | Polymer Mn ( g/mol ) | Grafting Approach | Resulting Grafting Density | Key Finding |

|---|---|---|---|---|

| Polystyrene-N₃ | Varied | Grafting onto alkyne-backbone | Decreased with higher Mn | Steric hindrance from larger polymer coils limits the attachment of subsequent chains. researchgate.net |

| PEO-N₃ | 775 | Grafting onto alkyne-backbone | High (up to 88% of sites) | Smaller, "thinner" polymer chains can achieve higher grafting densities. researchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromoisobutyryl bromide |

| Triphenylphosphine |

| Sodium borohydride |

| Copper(II) sulfate |

| Sodium ascorbate |

| Polystyrene |

| Poly(ethylene glycol) |

Tailored Surface Engineering and Self Assembled Monolayers Sams Via 11 Azidoundecyl Trimethoxysilane

Fabrication and Characterization of Self-Assembled Monolayers

The formation of high-quality SAMs from (11-azidoundecyl)trimethoxysilane is a critical step in harnessing its potential for surface engineering. The quality and characteristics of these monolayers are highly dependent on the deposition method employed.

Solution-based deposition is a common and straightforward method for forming this compound SAMs. This technique involves immersing a cleaned substrate into a dilute solution of the silane (B1218182) in an organic solvent. nih.govsigmaaldrich.com The process relies on the hydrolysis of the methoxy (B1213986) groups of the silane in the presence of trace amounts of water, forming reactive silanol (B1196071) groups. nih.govnih.gov These silanols then condense with the hydroxyl groups on the substrate surface, leading to the covalent immobilization of the silane molecules. nih.govnih.gov

Several factors influence the quality of SAMs formed from solution. The choice of solvent, concentration of the silane, immersion time, and the amount of water in the system are all critical parameters. nih.govupenn.edu For instance, insufficient water can lead to incomplete monolayer formation, while an excess can cause polymerization of the silane in the solution, resulting in the deposition of aggregates and multilayers rather than a uniform monolayer. nih.govupenn.edu Common solvents used for this process include toluene (B28343) and ethanol. nih.govacs.org To achieve well-ordered monolayers, it is often necessary to perform the deposition under controlled atmospheric conditions, such as in a glove box, to regulate the humidity. nih.gov

Key Parameters in Solution-Based Deposition:

Solvent: Anhydrous organic solvents like toluene are frequently used.

Concentration: Typically, dilute solutions in the millimolar range are employed.

Time: Deposition times can range from minutes to several hours. nih.gov

Water Content: Precise control of water is crucial for monolayer quality. upenn.edu

Vapor-phase deposition offers an alternative and often superior method for fabricating this compound SAMs, leading to denser and more uniform monolayers compared to solution-based methods. researchgate.netacs.orgnih.gov This technique is essentially a form of chemical vapor deposition (CVD) where the substrate is exposed to the silane in a gaseous state within a closed system. nih.gov This can be achieved by heating the liquid silane or by reducing the pressure in the chamber containing the silane source. nih.gov

A key advantage of vapor deposition is the ability to precisely control the amount of water available for the hydrolysis reaction, which is critical for forming high-quality monolayers. stanford.edu This is often accomplished by introducing a controlled amount of water vapor into the deposition chamber. stanford.edu The process typically involves placing the cleaned substrate and a source of the organosilane in a vacuum chamber. nih.gov The chamber is then evacuated, and the silane is allowed to vaporize and deposit onto the substrate. nih.gov Studies have shown that vapor-deposited this compound monolayers are uniform, reproducible, and exhibit a high density of azide (B81097) functional groups on the surface. researchgate.netacs.orgdntb.gov.ua

Comparison of Deposition Methods:

| Feature | Solution-Based Deposition | Vapor-Phase Deposition |

|---|---|---|

| Monolayer Quality | Sensitive to water content, can be inconsistent. nih.govupenn.edu | Denser and more uniform monolayers. researchgate.netacs.orgnih.gov |

| Process Control | Simpler setup, but difficult to control water. nih.gov | Better control over reaction conditions. stanford.edu |

| Film Roughness | Can lead to higher surface roughness due to agglomerates. nih.gov | Produces extremely smooth films. nih.gov |

A suite of surface-sensitive analytical techniques is employed to thoroughly characterize the fabricated this compound SAMs.

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical state of the atoms on the surface. For azide-terminated SAMs, XPS is used to confirm the presence of nitrogen from the azide group, typically showing characteristic peaks in the N1s region of the spectrum. stanford.edunih.govresearchgate.net The orientation of the azide group can also be inferred from XPS data, with an upward orientation being desirable for subsequent reactions. researchgate.netacs.orgnih.gov

Atomic Force Microscopy (AFM) provides high-resolution images of the surface morphology, revealing the uniformity and smoothness of the monolayer. nih.gov AFM can detect the presence of aggregates or defects in the film, which can arise from suboptimal deposition conditions. nih.gov For instance, solution-phase deposition can sometimes lead to the formation of silane islands and a higher surface roughness compared to the very smooth surfaces typically obtained with vapor-phase deposition. nih.gov

Ellipsometry is a non-destructive optical technique used to measure the thickness of the thin films with high precision. mpg.deresearchgate.net By measuring the change in polarization of light upon reflection from the surface, the thickness of the SAM can be determined. mpg.de This measurement is crucial for confirming the formation of a monolayer as opposed to multilayers and can be correlated with the molecular length of the silane to infer the orientation of the molecules on the surface. mpg.de

Characterization Data for this compound SAMs:

| Technique | Information Obtained | Typical Findings |

|---|---|---|

| XPS | Elemental composition, chemical state, group orientation. stanford.edunih.govresearchgate.net | Confirms presence of N from azide; indicates upward orientation. researchgate.netacs.orgnih.gov |

| AFM | Surface morphology, roughness, presence of defects. nih.gov | Vapor-deposited films are smoother than solution-deposited ones. nih.gov |

| Ellipsometry | Film thickness. mpg.deresearchgate.net | Thickness corresponds to a monolayer of vertically oriented molecules. |

Design of Functionalized Interfaces for Specific Binding and Recognition

The terminal azide group of this compound SAMs serves as a versatile platform for creating functionalized surfaces with tailored properties for specific molecular interactions.

The azide group is particularly well-suited for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. organic-chemistry.orgnih.govnih.gov This reaction is highly efficient, specific, and can be carried out under mild, often aqueous, conditions, making it ideal for immobilizing a wide range of molecules, including sensitive biomolecules. nih.govacs.org By reacting the azide-terminated surface with an alkyne-functionalized ligand or receptor, a stable triazole linkage is formed, covalently attaching the molecule to the surface. nih.gov

This strategy has been successfully employed to attach various molecules, including peptides, proteins, and DNA, to create bioactive surfaces. nih.govnih.gov For example, surfaces presenting the cell adhesion peptide RGDSP have been prepared to study stem cell behavior. nih.govacs.org The density of the immobilized ligands can be precisely controlled by co-depositing the this compound with a non-reactive silane, creating mixed SAMs with varying surface concentrations of azide groups. stanford.edunih.gov

Key Features of CuAAC on Azide-Terminated SAMs:

High Efficiency: The reaction proceeds rapidly and often to completion. nih.govnih.gov

Specificity: The azide and alkyne groups react selectively with each other. organic-chemistry.org

Biocompatibility: The reaction conditions are mild enough for immobilizing biomolecules. nih.gov

Tunable Density: The surface density of ligands can be controlled. stanford.edunih.gov

The ability to spatially control the functionalization of a surface is crucial for many applications, such as in the fabrication of microarrays and biosensors. Azide-terminated SAMs can be patterned using techniques like photolithography. The azide group can be selectively activated or deactivated by exposure to ultraviolet (UV) light. nih.govnih.gov

One approach involves irradiating the azide-terminated SAM through a photomask. nih.gov The UV light can induce the decomposition of the azide group into a highly reactive nitrene intermediate. nih.gov This nitrene can then undergo various reactions, effectively changing the chemical functionality of the irradiated areas. The unexposed regions retain their azide groups, which can then be used for subsequent "click" reactions. This allows for the creation of well-defined patterns of different chemical functionalities on the surface. nih.gov For example, this method has been used to create patterned surfaces that can then react with nucleophilic species like primary amines. nih.gov

Surface Modification of Diverse Substrates

The versatility of this compound stems from the reactivity of its trimethoxysilane (B1233946) group. In the presence of trace amounts of water, this group hydrolyzes to form reactive silanol groups (-Si(OH)₃). These silanols readily condense with hydroxyl (-OH) groups present on the surfaces of a wide variety of inorganic materials, forming stable, covalent oxane bonds (Substrate-O-Si). This process anchors the molecule to the surface, while the long undecyl chain and terminal azide group extend away, forming a new, functional interface.

Siliceous materials are characterized by the presence of abundant silanol (Si-OH) groups on their surfaces, making them ideal candidates for modification with organosilanes.

Glass and Silica (B1680970) Nanoparticles: When glass slides or silica nanoparticles are treated with this compound, the silane molecules self-assemble into a dense, well-ordered monolayer. researchgate.net The trimethoxysilane groups hydrolyze and covalently bond to the surface silanols, creating a robust organic layer. ajol.info This functionalization transforms the typically hydrophilic glass or silica surface into a hydrophobic one, bearing reactive azide groups. This azide-terminated surface is primed for further modification, particularly through copper-catalyzed or strain-promoted "click chemistry" reactions, which are widely used for attaching biomolecules or other functional moieties. chemimpex.com

Mesoporous Silica: Materials like mesoporous silica nanoparticles (MSNs) possess a high surface area and ordered pore structures, making them valuable as carriers. nih.govmdpi.com Functionalization of MSNs with this compound can be achieved through two primary methods: post-synthesis grafting, where pre-formed MSNs are treated with the silane, or co-condensation, where the silane is added during the initial synthesis of the silica material. nih.gov The resulting azide-functionalized MSNs can be used to attach specific molecules, such as drugs or targeting ligands, to the nanoparticle surface, enhancing their utility in fields like controlled drug delivery. nih.govmdpi.com

Table 1: Functionalization of Siliceous Materials

| Substrate | Functionalization Process | Key Research Findings |

| Glass | Formation of a self-assembled monolayer via condensation of silanols with surface hydroxyls. | Creates a uniform, hydrophobic surface terminated with reactive azide groups, suitable for subsequent bioconjugation. researchgate.netchemimpex.com |

| Silica Nanoparticles | Grafting of silane molecules onto the nanoparticle surface in solution. researchgate.netresearchgate.net | Results in stable, functionalized nanoparticles with a shell of azide groups, preventing aggregation and enabling further chemical reactions. ajol.info |

| Mesoporous Silica | Functionalization via post-synthesis grafting or co-condensation methods. nih.gov | Allows for high loading of functional groups due to large surface area; enables precise control over surface chemistry for applications like drug delivery. nih.govmdpi.com |

Similar to silica, the surfaces of many metal oxides are populated with hydroxyl groups (M-OH), which serve as anchor points for silanization. utwente.nl

Magnetic Nanoparticles (Fe₃O₄): Iron oxide nanoparticles, particularly magnetite (Fe₃O₄), are of great interest for biomedical applications due to their magnetic properties. nih.gov However, bare Fe₃O₄ nanoparticles often suffer from instability and a lack of functionality. nih.gov Surface modification with this compound creates a stabilizing silica-like shell around the magnetic core. nih.govresearchgate.net This process involves the condensation reaction between the silane and the hydroxyl groups on the Fe₃O₄ surface, forming strong Fe-O-Si bonds. The resulting core-shell nanoparticles are well-dispersed, and the terminal azide groups provide a versatile platform for attaching targeting molecules or therapeutic agents. nih.gov

Titanium Dioxide (TiO₂): TiO₂ nanoparticles are widely used in photocatalysis, sensors, and as UV-blocking agents. rsc.orgresearchgate.net Their performance can be significantly enhanced by surface modification. nih.gov Treating TiO₂ surfaces with this compound improves the dispersibility of the nanoparticles in organic media and provides a functional handle for creating hybrid materials. rsc.org The covalent attachment occurs through the formation of Ti-O-Si bonds, creating a stable organic layer on the nanoparticle surface. nih.gov This modification can alter the photochemical properties and biocompatibility of the TiO₂ nanoparticles. nih.gov

Table 2: Functionalization of Metal Oxide Nanoparticles

| Substrate | Functionalization Process | Key Research Findings |

| Fe₃O₄ (Magnetite) | Silanization of the nanoparticle surface, forming a functional shell. nih.govresearchgate.net | Prevents aggregation of magnetic cores; provides reactive azide sites for bioconjugation in applications like magnetic separation and medical research. nih.gov |

| TiO₂ (Titanium Dioxide) | Covalent attachment of silane via Ti-O-Si bond formation. nih.gov | Improves nanoparticle dispersion, stability, and biocompatibility; allows for the creation of advanced TiO₂-based nanomaterials for nanomedicine and photocatalysis. rsc.orgnih.gov |

The creation of organic-inorganic hybrid materials using this compound relies on the robust chemical bond formed at the interface between the two disparate materials. This interfacial bonding is a multi-step process that ensures a durable and stable connection.

Hydrolysis: The process begins with the hydrolysis of the methoxy groups (-OCH₃) of the silane in the presence of water. This reaction replaces the methoxy groups with hydroxyl groups, forming a reactive silanetriol [-Si(OH)₃] intermediate.

Condensation: The newly formed silanol groups on the silane molecule then react with the hydroxyl groups on the inorganic substrate (e.g., Si-OH on silica, or M-OH on a metal oxide). This condensation reaction forms a strong, covalent oxane bond (e.g., Si-O-Si, Si-O-Ti) and releases a byproduct, typically water or methanol. nih.govnih.gov

Self-Assembly: The long, eleven-carbon alkyl chain of the molecule plays a crucial role in the formation of a well-ordered monolayer. Van der Waals forces between adjacent alkyl chains encourage the molecules to pack closely together, resulting in a dense and stable Self-Assembled Monolayer (SAM).

This process effectively grafts a functional organic layer onto the inorganic substrate, creating a distinct interface that bridges the two material types. The resulting hybrid material possesses the structural integrity of the inorganic base combined with the chemical reactivity of the terminal azide group, enabling the design of complex, multifunctional materials. frontiersin.org

Advanced Applications in Interdisciplinary Research Domains

Fabrication of Biofunctional Surfaces and Biomedical Devices

The ability to precisely modify and functionalize surfaces is paramount in the development of advanced biomedical devices. (11-Azidoundecyl)trimethoxysilane provides a robust platform for creating such biofunctional interfaces. chemimpex.com

Covalent Immobilization of Enzymes and Proteins

The stable and activity-preserving immobilization of proteins is crucial for applications ranging from biocatalysis to biosensors. This compound facilitates a highly specific and efficient method for this purpose. The process involves first treating a hydroxyl-bearing substrate (e.g., glass slide or silica (B1680970) nanoparticle) with the silane (B1218182) to create a surface decorated with azide (B81097) groups. Subsequently, proteins or enzymes that have been chemically modified to contain an alkyne group can be covalently attached to the surface via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction.

This strategy offers several advantages over traditional passive adsorption methods. The formation of a covalent bond ensures the long-term stability of the immobilized protein, preventing leaching from the surface. Furthermore, the high specificity of the click reaction allows for controlled orientation of the immobilized biomolecule, which can be critical for preserving its biological activity, such as the catalytic function of an enzyme. nih.govnih.gov Research has demonstrated that this multipoint covalent attachment can lead to enhanced thermal stability and operational robustness of the immobilized biocatalyst. nih.gov

Surface Modification of Microfluidic Platforms for Biosensing and Cell Culture

Microfluidic devices, often fabricated from materials like polydimethylsiloxane (B3030410) (PDMS), are central to modern biological research, including organ-on-a-chip systems and high-throughput screening. nih.govresearchgate.net However, the native surfaces of many of these materials are hydrophobic and not conducive to cell adhesion and growth. nih.gov

This compound is used to overcome this limitation. The surface of the microfluidic device is first activated, typically with an oxygen plasma treatment, to generate silanol (B1196071) (Si-OH) groups. mdpi.com The device is then treated with the silane, which forms a covalent monolayer on the surface, exposing a high density of azide groups. chemimpex.com This azide-functionalized surface can then be used to immobilize biomolecules that promote cell adhesion, such as specific peptides (e.g., RGD) or extracellular matrix proteins. This modification renders the surface biocompatible and allows for the precise spatial control of cell culture within the microfluidic channels. mdpi.comnih.gov This is essential for developing complex tissue models and reliable cell-based biosensors. researchgate.net

Bioconjugation Strategies for Molecular Probes and Diagnostics

The development of sensitive and specific diagnostic tools often relies on the stable attachment of molecular probes to a solid support. The azide group of this compound is an ideal anchor for such bioconjugation. chemimpex.com By first modifying a diagnostic substrate (such as a microarray slide or a sensor chip) with the silane, a reactive surface is created that is ready for the attachment of various probes.

Molecular probes, such as fluorescent dyes, biotin, or specific oligonucleotides and antibodies, can be synthesized with a terminal alkyne group. These alkyne-modified probes can then be "clicked" onto the azide-functionalized surface with high efficiency and specificity. gelest.com This method is foundational for creating high-density microarrays and other diagnostic platforms where precise placement and stable anchoring of the probe are essential for reliable signal detection.

| Application | Substrate | Key Feature of Silane | Attached Molecule Example | Research Goal |

| Enzyme Immobilization | Silica Nanoparticles, Glass | Covalent bond via azide | Alkyne-modified Acylase | Create stable, reusable biocatalysts. nih.gov |

| Microfluidic Cell Culture | PDMS, Glass | Surface energy modification | Cell-adhesion peptides (RGD) | Enable 3D cell culture in organ-on-a-chip devices. nih.govnih.gov |

| Biosensor Development | Silicon Nitride, Gold | Azide for click chemistry | Alkyne-tagged antibodies | Spatially controlled immobilization of capture probes. chemimpex.comresearchgate.net |

| Molecular Diagnostics | Microarray Slides | High-density functional groups | Alkyne-labeled DNA probes | Fabrication of high-sensitivity diagnostic arrays. gelest.com |

Development of Hybrid Materials and Nanocomposites

This compound serves as a quintessential molecular linker for creating advanced hybrid materials that synergistically combine the properties of distinct organic and inorganic components.

Enhanced Interfacial Adhesion in Polymer Composites

In polymer composites, the interface between the organic polymer matrix and the inorganic filler (e.g., glass fibers, silica) is often the weakest point. This compound acts as a coupling agent to strengthen this interface. The trimethoxysilane (B1233946) end of the molecule forms strong, durable covalent bonds with the surface of the inorganic filler. gelest.com The long alkyl chain extends into the polymer matrix, and its terminal azide group can be reacted with the polymer chains, creating a covalent link across the interface.

This molecular bridging prevents delamination and improves stress transfer from the polymer matrix to the reinforcing filler. The result is a composite material with significantly enhanced mechanical properties, such as tensile strength and toughness, as well as improved thermal stability. chemimpex.com

Engineering of Organic-Inorganic Hybrid Structures for Enhanced Properties

The synthesis of novel materials with precisely engineered properties often involves creating intricate organic-inorganic hybrid structures at the nanoscale. This compound is instrumental in this field. It allows for the surface functionalization of inorganic building blocks, such as nanoparticles or metal-organic frameworks, with reactive azide groups. chemimpex.com

These azide-functionalized inorganic components can then be used as cross-linkers or building blocks within a polymer synthesis, incorporated covalently into the final material via click chemistry. uni.lu This approach enables the creation of highly tailored hybrid materials. For example, it allows for the integration of the optical or electronic properties of inorganic nanoparticles with the processability and flexibility of a polymer, leading to nanocomposites with enhanced thermal, mechanical, and functional characteristics for applications in electronics and coatings. chemimpex.comgelest.com

Future Prospects and Emerging Research Frontiers

Development of Next-Generation Multi-Functional Silane (B1218182) Systems

The future of surface engineering lies in the creation of multi-functional interfaces, and (11-Azidoundecyl)trimethoxysilane is a key building block in this endeavor. Research is moving towards integrating this azido-silane into more complex systems where multiple functionalities can be introduced in a controlled manner. This involves co-deposition with other silanes bearing different functional groups (e.g., amines, epoxides, or fluorinated chains) to create a mixed monolayer with a tailored combination of properties.

The azide (B81097) group's reactivity via click chemistry allows for the sequential or orthogonal functionalization of surfaces. chemimpex.com For instance, a surface can first be treated with this compound, followed by the attachment of an alkyne-modified biomolecule. This modular approach is being explored for the development of advanced biosensors, where a single surface could potentially detect multiple analytes. The development of such multi-functional systems will likely involve detailed studies on the kinetics and thermodynamics of co-adsorption and subsequent surface reactions to achieve precise control over the final surface composition and architecture.

Future research will likely focus on creating "smart" multi-functional coatings. For example, a coating could be designed to be both antimicrobial, through the attachment of a specific peptide, and have enhanced lubricity, by incorporating a polyethylene (B3416737) glycol (PEG) layer, all orchestrated through the versatile azide handle of this compound.

Advanced Computational Modeling and Simulation of Surface Interactions

To unlock the full potential of this compound in material design, a fundamental understanding of its behavior at the molecular level is crucial. Advanced computational modeling and simulation techniques, such as molecular dynamics (MD) and density functional theory (DFT), are poised to provide unprecedented insights into the surface interactions of this molecule.

Reactive molecular dynamics simulations, for instance, can model the entire silanization process, from the hydrolysis of the methoxy (B1213986) groups to the condensation and formation of covalent bonds with a substrate like silica (B1680970). nih.govresearchgate.net These simulations can elucidate the influence of reaction conditions, such as solvent, temperature, and surface hydroxylation, on the quality and morphology of the resulting self-assembled monolayer (SAM). nih.govresearchgate.net By simulating the behavior of this compound on different surfaces, researchers can predict the packing density, orientation, and accessibility of the terminal azide groups. researchgate.net

Furthermore, computational models can be used to study the subsequent "click" reaction on the surface. This can help in understanding the steric and electronic factors that govern the efficiency of the ligation of various alkyne-containing molecules. Such predictive modeling will be invaluable in optimizing experimental conditions and in the rational design of surfaces with specific functionalities. For instance, simulations could predict how the chain length and flexibility of the undecyl spacer in this compound affect the accessibility of the azide group for subsequent chemical modifications. researchgate.netmdpi.com

Integration into Smart Materials and Responsive Systems

A significant emerging frontier for this compound is its integration into smart materials and responsive systems. These are materials designed to change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific biomolecules. nih.gov The versatility of the azide group makes it an ideal anchor point for attaching stimuli-responsive polymers or molecules to a surface.

For example, a temperature-responsive polymer like poly(N-isopropylacrylamide) (PNIPAM) terminated with an alkyne group could be "clicked" onto a surface modified with this compound. Below its lower critical solution temperature (LCST), the polymer is hydrated and extended, while above the LCST, it collapses into a globular state. This change can be used to control cell adhesion, regulate fluid flow in microfluidic devices, or trigger the release of a therapeutic agent.

In the realm of drug delivery, nanoparticles functionalized with this compound could be decorated with pH-responsive polymers that release an encapsulated drug in the acidic environment of a tumor. nih.govnih.gov The silane core would provide stability to the nanoparticle, while the azide allows for the attachment of the "smart" polymer and potentially a targeting ligand. Research in this area will focus on designing and synthesizing novel stimuli-responsive moieties with alkyne handles for easy conjugation to azido-functionalized surfaces.

Sustainable Synthesis and Application Methodologies

As with all chemical processes, there is a growing emphasis on developing sustainable synthesis and application methodologies for organosilanes like this compound. sigmaaldrich.com Future research will likely explore greener synthetic routes to this compound, aiming to reduce the use of hazardous reagents and solvents, and to improve energy efficiency. This could involve exploring biocatalytic methods or flow chemistry approaches. msu.edu

The application of this compound is also being examined from a sustainability perspective. Traditional silanization methods often involve the use of large volumes of organic solvents. Research is underway to develop more environmentally friendly deposition techniques, such as vapor-phase deposition or the use of aqueous solvent systems. researchgate.net The development of water-based silane formulations would significantly reduce the environmental impact of surface modification processes. dakenchem.com

Furthermore, the durability and longevity of the functionalized surfaces are key aspects of sustainability. By creating robust and stable monolayers, the need for frequent re-coating is diminished, thereby reducing material consumption and waste. Research into the long-term stability of this compound-based coatings under various environmental conditions will be crucial in this regard. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will increasingly guide the future development and application of this versatile silane. nih.gov

Q & A

Q. What are the primary applications of (11-azidoundecyl)trimethoxysilane in bioorthogonal chemistry?

this compound is widely used as a bifunctional linker for surface modification, enabling azide-alkyne cycloaddition (click chemistry) on silica-based substrates. Its azide group facilitates bioorthogonal conjugation with alkyne-functionalized biomolecules, while the trimethoxysilane moiety anchors the molecule to hydroxyl-rich surfaces (e.g., glass, nanoparticles). Researchers typically employ this compound to immobilize enzymes, antibodies, or fluorescent probes for biosensing or drug delivery systems .

Q. How should researchers handle and store this compound to ensure stability?

Due to the light- and heat-sensitive nature of the azide group, the compound should be stored in amber vials at –20°C under inert gas (e.g., argon). Prior to use, dissolve it in anhydrous solvents (e.g., toluene, THF) to prevent premature hydrolysis of the trimethoxysilane group. Safety protocols for flammable silanes, such as working in a fume hood and using spark-free equipment, must be followed, as outlined in SDS guidelines for analogous trimethoxysilanes .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported surface coverage efficiencies of this compound?

Discrepancies in surface density often arise from variations in substrate pretreatment (e.g., plasma cleaning vs. acid etching), reaction time, or solvent polarity. To address this:

- Characterization : Use X-ray photoelectron spectroscopy (XPS) to quantify silicon and nitrogen atomic ratios, confirming covalent binding.

- Optimization : Systematically vary reaction parameters (e.g., 2–24 hr incubation in toluene at 25–80°C) and compare results with control substrates.

- Cross-validation : Combine ellipsometry and fluorescence microscopy to correlate monolayer thickness with functional group activity .

Q. How can researchers mitigate undesired side reactions during azide-alkyne conjugation with this compound-functionalized surfaces?

Common issues include Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) side reactions (e.g., copper-induced oxidation) or residual silanol groups interfering with conjugation. Solutions include:

- Catalyst optimization : Use tris(benzyltriazolylmethyl)amine (TBTA) to stabilize Cu(I) and reduce cytotoxicity.

- Surface blocking : Passivate unreacted silanols with polyethylene glycol (PEG) silanes post-functionalization.

- Alternative click chemistry : Switch to strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free conditions .

Q. What methodologies are recommended for analyzing hydrolysis kinetics of this compound in aqueous environments?

Hydrolysis kinetics impact monolayer stability. Researchers should:

- Monitor in situ : Use Fourier-transform infrared spectroscopy (FTIR) to track methoxy (–OCH₃) peak reduction (∼2840 cm⁻¹) over time.

- Quantify silanol formation : Perform titration with pH-sensitive dyes (e.g., bromocresol green) to measure surface hydroxyl groups.

- Simulate conditions : Compare hydrolysis rates in buffered solutions (pH 4–9) to identify optimal immobilization conditions .

Data Analysis and Experimental Design

Q. How should researchers validate the covalent attachment of this compound to nanostructured substrates?

- Control experiments : Compare functionalized substrates with untreated ones using water contact angle measurements (hydrophobicity increases post-silanization).

- Spectroscopic confirmation : Employ Raman spectroscopy to detect the azide stretch (∼2100 cm⁻¹) and atomic force microscopy (AFM) to assess surface topography changes.

- Functional testing : Conduct a model click reaction (e.g., with DBCO-fluorescein) and quantify fluorescence intensity to confirm reactivity .

Q. What statistical approaches are suitable for evaluating batch-to-batch variability in this compound synthesis?

- Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters (e.g., temperature, catalyst loading).

- Quality control : Perform gas chromatography (GC) to assess purity and nuclear magnetic resonance (NMR) to verify azide integrity.

- Multivariate analysis : Apply principal component analysis (PCA) to correlate synthetic conditions with functional performance in downstream applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。